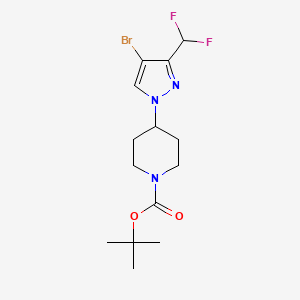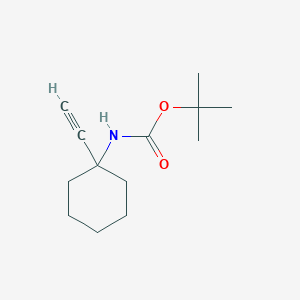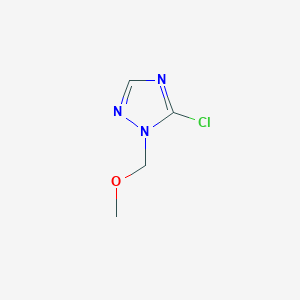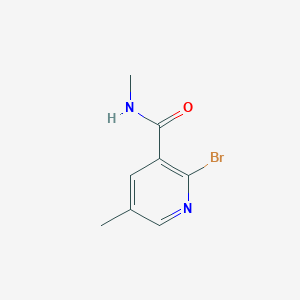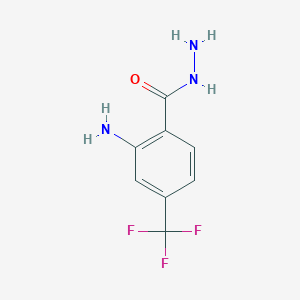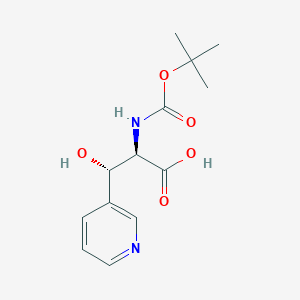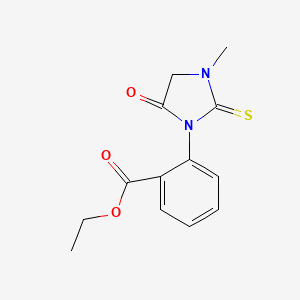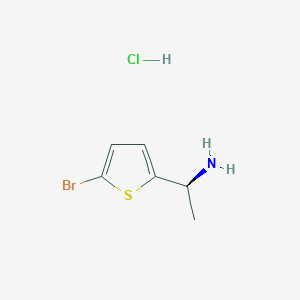
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride
Übersicht
Beschreibung
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N and a molecular weight of 219.66 g/mol. This compound consists of a cyclopropyl ring, a 3,4-difluorophenyl group, and a methanamine group, with the hydrochloride salt form indicating the presence of a protonated amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Cyclopropyl-Substituted Difluorobenzene Derivative: This step involves the reaction of a suitable difluorobenzene derivative with a cyclopropyl group. The reaction conditions may include the use of a base and a solvent such as tetrahydrofuran (THF).
Reductive Amination: The cyclopropyl-substituted difluorobenzene derivative is then subjected to reductive amination with formaldehyde and an amine source. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine product to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Substitution: The amine group in Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride can act as a nucleophile, reacting with suitable electrophiles.
Reductive Amination: The amine group can be further modified through reductive amination reactions.
Acid-Base Reactions: The protonated amine group can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Reductive Amination: Reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Acid-Base Reactions: Hydrochloric acid or other acids for protonation.
Major Products Formed
Nucleophilic Substitution: Substituted amine derivatives.
Reductive Amination: Modified amine products.
Acid-Base Reactions: Protonated amine salts.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride has several scientific research applications:
Drug Development: It is used as a building block in the synthesis of pharmaceutical compounds.
Molecular Interactions: Its unique structure allows for the study of molecular interactions and binding affinities.
Biological Studies: It is used in biological studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl ring and the 3,4-difluorophenyl group can influence the compound’s binding affinity and specificity. The protonated amine group may also play a role in its interaction with negatively charged sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Cyclopropyl(3-fluoropyridin-2-yl)methanamine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can affect its electronic properties and hydrogen bonding potential. This uniqueness can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYGZGOIGFKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)
